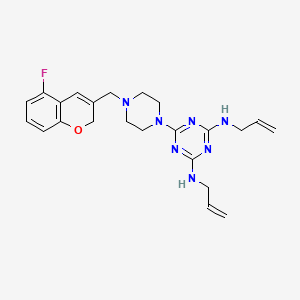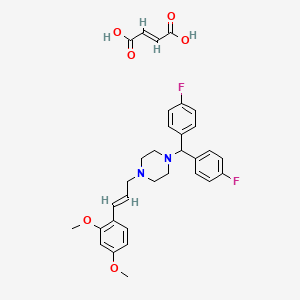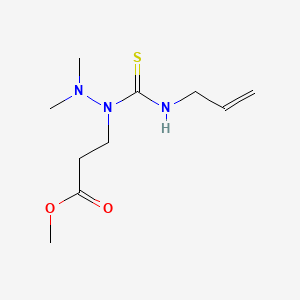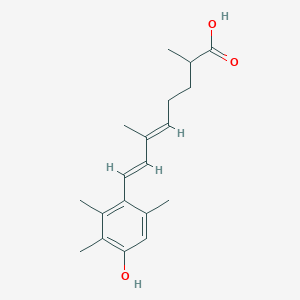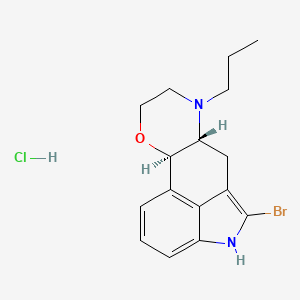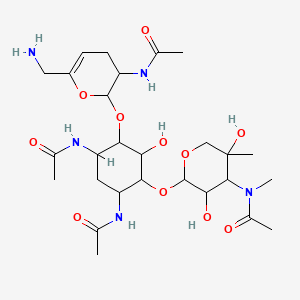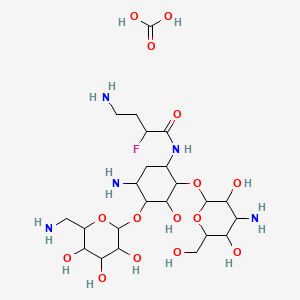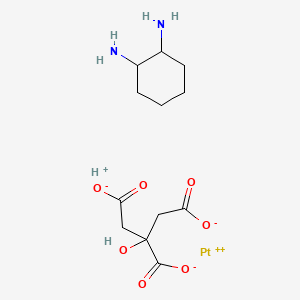
Platinate(1-), (1,2-cyclohexanediamine-N,N')(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- is a complex platinum compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum complexes typically involves the reaction of platinum salts with appropriate ligands under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Platinum salts (e.g., potassium tetrachloroplatinate), 1,2-cyclohexanediamine, and 2-hydroxy-1,2,3-propanetricarboxylic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the correct coordination of ligands to the platinum center.
Purification: The product is typically purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of platinum complexes often involves large-scale reactions in reactors, followed by purification steps such as filtration, crystallization, and drying. The specific conditions would depend on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Platinum complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction: Platinum can change its oxidation state, which is crucial for its catalytic properties.
Substitution: Ligands around the platinum center can be substituted with other ligands, altering the compound’s properties.
Coordination: Platinum can form coordination complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligand exchange reactions often use solvents like water, ethanol, or acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce higher oxidation state platinum complexes, while substitution reactions might yield new platinum-ligand complexes.
Scientific Research Applications
Chemistry
Platinum complexes are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology and Medicine
Platinum compounds, such as cisplatin, are well-known for their use in cancer treatment. They work by binding to DNA and disrupting cell division.
Industry
In industry, platinum complexes are used in catalytic converters, fuel cells, and various chemical synthesis processes.
Mechanism of Action
The mechanism of action of platinum complexes often involves coordination to biological molecules, such as DNA or proteins. This coordination can disrupt normal cellular functions, leading to cell death in the case of cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
The uniqueness of Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- lies in its specific ligand arrangement, which can influence its reactivity, stability, and biological activity.
Properties
CAS No. |
112295-51-9 |
|---|---|
Molecular Formula |
C12H20N2O7Pt |
Molecular Weight |
499.38 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;hydron;2-hydroxypropane-1,2,3-tricarboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O7.Pt/c7-5-3-1-2-4-6(5)8;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-6H,1-4,7-8H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI Key |
XHPOYOVFZLSTHT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1CCC(C(C1)N)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


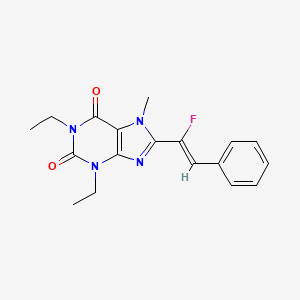
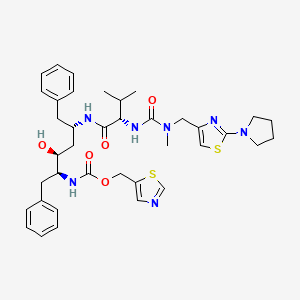
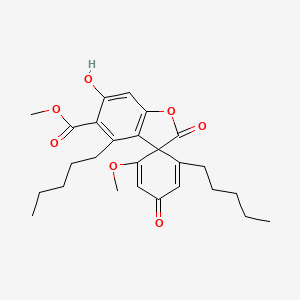
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
